
1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in medicinal chemistry, materials science, and agrochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method allows for the selective incorporation of the difluoroethyl group into the imidazole ring under mild conditions.
Industrial Production Methods: Industrial production of 2,2-difluoroethanol, a key intermediate, involves the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent . The resulting 2,2-difluoroethyl formate or acetate is then transesterified in the presence of an alcohol and optionally a base to yield 2,2-difluoroethanol . This intermediate can be further reacted with imidazole derivatives to produce 1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Hypervalent iodine reagents, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate.
Nucleophilic Substitution: Nucleophiles like thiols, amines, and alcohols.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products: The major products formed from these reactions include various difluoroethylated imidazole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors in the central nervous system.
Materials Science: It is employed in the development of advanced materials with unique electronic and optical properties.
Agrochemistry: The compound is used in the synthesis of fungicidal agents that exhibit high efficacy against various plant pathogens.
Wirkmechanismus
The mechanism of action of 1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing for better binding affinity and specificity . The compound can modulate various biochemical pathways, leading to its desired therapeutic or pesticidal effects.
Vergleich Mit ähnlichen Verbindungen
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds also contain fluorinated groups and exhibit similar physicochemical properties.
Ethyl bromodifluoroacetate: Another fluorinated compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid is unique due to its specific imidazole ring structure combined with the difluoroethyl group. This combination imparts distinct properties, such as enhanced lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds, making it a valuable compound in various scientific fields.
Eigenschaften
Molekularformel |
C6H6F2N2O2 |
|---|---|
Molekulargewicht |
176.12 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6F2N2O2/c7-5(8)2-10-1-4(6(11)12)9-3-10/h1,3,5H,2H2,(H,11,12) |
InChI-Schlüssel |
BKLMVULEVIHCQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CN1CC(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


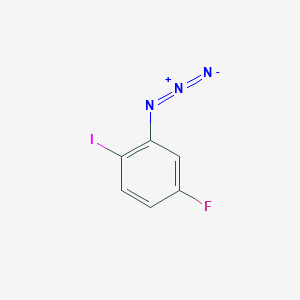
![3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13520646.png)
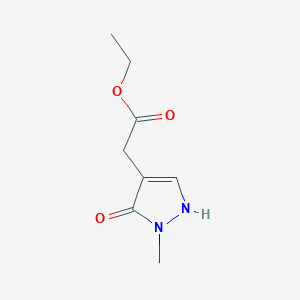
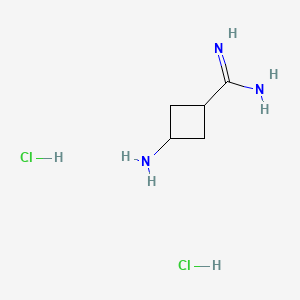
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid](/img/structure/B13520667.png)
![1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)
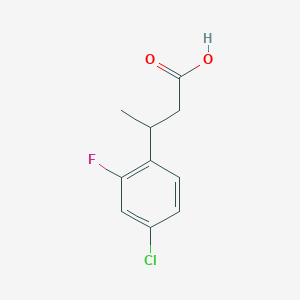
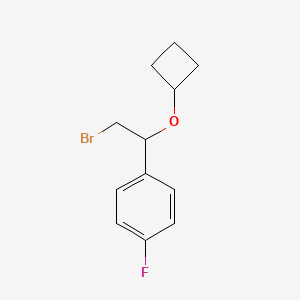
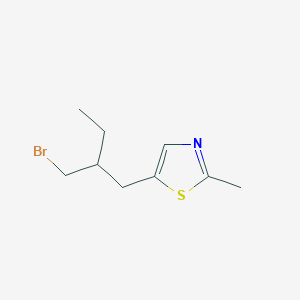
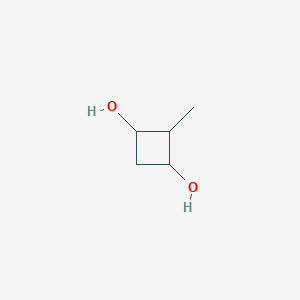
![1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13520690.png)
![1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid](/img/structure/B13520699.png)
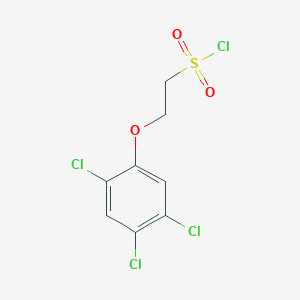
![2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid](/img/structure/B13520711.png)
